Desoxycorticosterone pivalate

Descripción general

Descripción

El pivalato de desoxycorticosterone es una hormona mineralocorticoide sintética y un análogo de la desoxycorticosterone. Se utiliza principalmente en medicina veterinaria para tratar afecciones como la enfermedad de Addison en perros. El compuesto es conocido por su prolongada duración de acción y generalmente se administra mediante inyección intramuscular .

Aplicaciones Científicas De Investigación

El pivalato de desoxycorticosterone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la esterificación y otras reacciones orgánicas.

Biología: Se investiga por sus efectos sobre el equilibrio electrolítico y la función renal.

Medicina: Se utiliza principalmente en medicina veterinaria para tratar la enfermedad de Addison en perros. .

Mecanismo De Acción

El pivalato de desoxycorticosterone ejerce sus efectos al unirse al receptor mineralocorticoide en el citoplasma. Esta unión forma un complejo esteroide-receptor que se transloca al núcleo, donde interactúa con la cromatina para iniciar la transcripción de genes específicos. Estos genes están involucrados en la regulación del equilibrio electrolítico, lo que lleva a un aumento de la retención de sodio y la excreción de potasio .

Compuestos similares:

- Acetato de desoxycorticosterone

- Acetato de fludrocortisona

- Aldosterona

Comparación: El pivalato de desoxycorticosterone es único en su prolongada duración de acción en comparación con otros mineralocorticoides. Si bien el acetato de desoxycorticosterone y el acetato de fludrocortisona también se utilizan para tratar la insuficiencia suprarrenal, el pivalato de desoxycorticosterone ofrece la ventaja de una dosificación menos frecuente debido a sus propiedades de liberación prolongada. La aldosterona, por otro lado, es un mineralocorticoide natural con una vida media más corta y no se usa típicamente en aplicaciones terapéuticas .

Safety and Hazards

DOCP should be handled with care to avoid contact with skin and eyes . It may cause pain and swelling at the injection site if accidentally self-administered . It may also cause adverse effects on male reproductive organs and, as a result, fertility . It may cause adverse developmental effects on unborn children and neonates .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Desoxycorticosterone pivalate primarily acts on the metabolism of sodium, potassium, and water . When administered, there is a decreased excretion of sodium accompanied by increased excretion of potassium . This results in an increased concentration of sodium in the blood, a decreased concentration of potassium, and a concomitant increase in the volume of blood and extracellular fluids . It increases the rate of renal tubular absorption of sodium .

Cellular Effects

This compound influences cell function by primarily acting on the metabolism of sodium, potassium, and water . It affects the balance of these electrolytes in the body, which can have significant effects on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the mineralocorticoid receptor (MR) . It reacts with the receptor proteins to form a steroid-receptor complex . This complex then moves into the nucleus, where it binds to chromatin, resulting in the genetic transcription of cellular DNA to messenger RNA .

Temporal Effects in Laboratory Settings

It is known that the medication is formulated as a microcrystalline aqueous suspension, is administered by intramuscular injection at regular intervals, and has a prolonged duration of action .

Dosage Effects in Animal Models

In animal models, particularly dogs, the effects of this compound vary with different dosages . At doses of 2.2 mg/kg administered once every 25 days, it has been found to provide good control of clinical signs of hypoadrenocorticism . Adjustments of the dose or dose frequency are sometimes needed .

Metabolic Pathways

It is known that it primarily acts on the metabolism of sodium, potassium, and water .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El pivalato de desoxycorticosterone se sintetiza mediante la esterificación de la 11-desoxycorticosterone con ácido pivalico. La reacción implica el uso de un catalizador ácido para facilitar la formación del enlace éster entre el grupo hidroxilo de la 11-desoxycorticosterone y el grupo carboxilo del ácido pivalico .

Métodos de producción industrial: En entornos industriales, la síntesis del pivalato de desoxycorticosterone implica procesos de esterificación a gran escala. La reacción se lleva a cabo típicamente en un solvente como metanol o acetona, con la adición de un catalizador ácido para aumentar la velocidad de reacción. El producto se purifica luego mediante cristalización o cromatografía para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El pivalato de desoxycorticosterone se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: El grupo éster en el pivalato de desoxycorticosterone se puede sustituir con otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de nucleófilos como aminas o alcoholes

Productos principales formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de nuevos ésteres o amidas

Comparación Con Compuestos Similares

- Desoxycorticosterone acetate

- Fludrocortisone acetate

- Aldosterone

Comparison: Desoxycorticosterone pivalate is unique in its prolonged duration of action compared to other mineralocorticoids. While desoxycorticosterone acetate and fludrocortisone acetate are also used to treat adrenal insufficiency, this compound offers the advantage of less frequent dosing due to its extended release properties. Aldosterone, on the other hand, is a naturally occurring mineralocorticoid with a shorter half-life and is not typically used in therapeutic applications .

Propiedades

IUPAC Name |

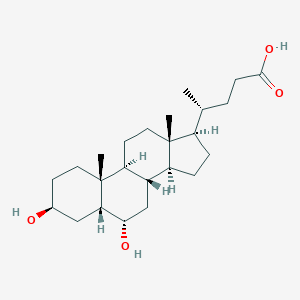

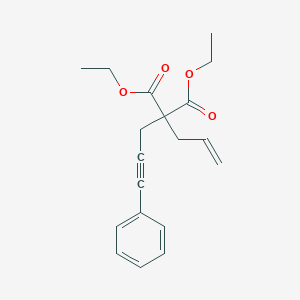

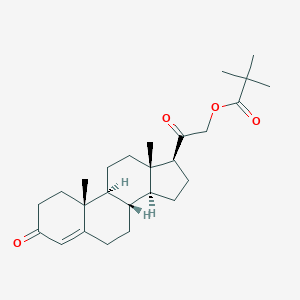

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIQBFMTVCINR-WWMZEODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046036 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

808-48-0 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycorticosterone pivalate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxycortone pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYCORTICOSTERONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)